REACTION_CXSMILES
|
[C:1]([O-:10])(=[O:9])[CH2:2][C@:3]([CH2:6][CH2:7]O)([CH3:5])[OH:4].O=C[C@@H]([C@H]([C@H](CO)O)O)O>C(OCC)(=O)C>[CH3:5][C:3]1([OH:4])[CH2:2][C:1](=[O:9])[O:10][CH2:7][CH2:6]1
|
Name
|
|
Quantity
|
700 μL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
mevalonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C[C@@](O)(C)CCO)(=O)[O-]
|
Name
|
(+)-L-arabinose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@@H](O)CO
|
Name
|
mevalonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C[C@@](O)(C)CCO)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing Cm50
|
Type
|
WAIT
|
Details
|
grown for 24 hours at 37° C
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
An aliquot of culture (560 μl) was mixed with 140 μl of 0.5 M
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-:10])(=[O:9])[CH2:2][C@:3]([CH2:6][CH2:7]O)([CH3:5])[OH:4].O=C[C@@H]([C@H]([C@H](CO)O)O)O>C(OCC)(=O)C>[CH3:5][C:3]1([OH:4])[CH2:2][C:1](=[O:9])[O:10][CH2:7][CH2:6]1
|
Name
|
|
Quantity
|
700 μL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
mevalonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C[C@@](O)(C)CCO)(=O)[O-]
|
Name
|
(+)-L-arabinose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@@H](O)CO
|
Name
|
mevalonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C[C@@](O)(C)CCO)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing Cm50
|
Type
|
WAIT
|
Details
|
grown for 24 hours at 37° C
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
An aliquot of culture (560 μl) was mixed with 140 μl of 0.5 M
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-:10])(=[O:9])[CH2:2][C@:3]([CH2:6][CH2:7]O)([CH3:5])[OH:4].O=C[C@@H]([C@H]([C@H](CO)O)O)O>C(OCC)(=O)C>[CH3:5][C:3]1([OH:4])[CH2:2][C:1](=[O:9])[O:10][CH2:7][CH2:6]1
|
Name
|
|
Quantity
|
700 μL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
mevalonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C[C@@](O)(C)CCO)(=O)[O-]
|
Name
|
(+)-L-arabinose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@@H](O)CO
|
Name
|
mevalonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C[C@@](O)(C)CCO)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing Cm50
|
Type
|
WAIT
|
Details
|
grown for 24 hours at 37° C
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
An aliquot of culture (560 μl) was mixed with 140 μl of 0.5 M
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |